molecular formula C12H12FNO2 B13637199 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid

Cat. No.: B13637199
M. Wt: 221.23 g/mol
InChI Key: CWKCNVRWDSZMFR-UHFFFAOYSA-N
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Description

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluoro group at the 3-position and a 2-methylbut-3-yn-2-ylamino substituent at the 2-position of the aromatic ring. This structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the alkyne-containing amino group.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

3-fluoro-2-(2-methylbut-3-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C12H12FNO2/c1-4-12(2,3)14-10-8(11(15)16)6-5-7-9(10)13/h1,5-7,14H,2-3H3,(H,15,16)

InChI Key

CWKCNVRWDSZMFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=C(C=CC=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-methylbut-3-yn-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate. Reagents like triethylamine or sodium hydroxide are often employed to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch Processing: The reaction is carried out in large batches, with careful monitoring of temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other fluorinated benzoic acid derivatives, as outlined below:

Table 1: Comparison of Structural and Functional Properties

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid 2-methylbut-3-yn-2-ylamino C₁₂H₁₃FNO₂ 234.24 Bulky alkyne group; potential antimicrobial activity (hypothesized)
3-Fluoro-2-(2-fluorophenylamino)benzoic acid 2-fluorophenylamino C₁₃H₁₀F₂N₂O₂ 276.23 Aromatic amino group; used in coordination chemistry (e.g., ligand synthesis)
3-Fluoro-2-(methylamino)benzoic acid methylamino C₈H₈FNO₂ 169.15 Simplified structure; high solubility in polar solvents
3-Fluoro-2-(trifluoromethoxy)benzoic acid trifluoromethoxy C₈H₄F₄O₃ 224.11 Strong electron-withdrawing group; increased acidity (pKa ~2.5)
3-Amino-2-fluorobenzoic acid Amino (position 3), fluoro (position 2) C₇H₆FNO₂ 155.13 Positional isomer; used in peptide coupling and drug intermediates

Key Observations

Substituent Effects on Reactivity and Bioactivity: The 2-methylbut-3-yn-2-ylamino group introduces steric bulk and alkyne reactivity, which may enhance binding to hydrophobic enzyme pockets or enable click chemistry modifications .

Acidity and Solubility: The trifluoromethoxy derivative (pKa ~2.5) is more acidic than the target compound (estimated pKa ~3.5–4.0 for unsubstituted benzoic acid), impacting ionization and bioavailability . The methylamino analog (169.15 g/mol) exhibits higher water solubility compared to the target compound due to reduced steric hindrance .

Synthetic Feasibility: Yields for related compounds (e.g., 60% for 3-fluoro-2-(2-fluorophenylamino)benzoic acid ) suggest that the target compound’s synthesis may require optimized conditions to accommodate the bulky alkyne group.

Biological Activity

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid can be described by the following molecular formula:

  • Molecular Formula : C12H14FNO2
  • SMILES Notation : CC(C#C)N(C1=CC=C(C=C1)F)C(=O)O

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of effects:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on structurally related benzoic acids have shown their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Preliminary studies suggest that 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid may possess anticancer properties. Compounds in the same class have been shown to inhibit cancer cell proliferation through:

  • Induction of apoptosis (programmed cell death)
  • Inhibition of angiogenesis (formation of new blood vessels)
    Research has demonstrated that similar derivatives can downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced tumor growth.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzoic acid derivatives, 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer activity of the compound against human leukemia cell lines. The study reported an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialMIC = 32 µg/mL (S. aureus)
AnticancerIC50 = 25 µM (leukemia cells)

The proposed mechanisms by which 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid exerts its biological effects include:

  • Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial damage and caspase activation.
  • Gene Regulation : Modulation of gene expression related to cell growth and survival.

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